1-(2,4-Dichlorobenzyl)piperidin-3-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure and Theoretical Studies : Kumar et al. (2020) explored the crystal structure of a closely related compound, (E)-1-benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, using single-crystal X-ray diffraction and density functional theory (DFT) methods. The study highlights the compound's crystallinity and structural properties (Kumar et al., 2020).
Chemical Reactions and Synthesis Methods
Synthesis via Nucleophile-Promoted Alkyne-Iminium Ion Cyclizations : Arnold et al. (2003) describe the synthesis of (E)-1-benzyl-3-(1-iodoethylidene)piperidine, providing insights into the chemical reactions and methods for synthesizing piperidine derivatives (Arnold et al., 2003).
Conformational Study of Piperidine Derivatives : In another study, Ramalingan et al. (2012) investigated the conformation of a piperidine derivative, highlighting the importance of the piperidine ring and its substituents in determining molecular conformation (Ramalingan et al., 2012).
Microwave-Assisted Synthesis of Piperidine Containing Compounds : Merugu et al. (2010) reported the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, demonstrating a novel synthesis approach and potential applications in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Interaction and Spectroscopic Analysis
Spectroscopic Characterization and Quantum Chemical Studies : Fatma et al. (2017) conducted a comprehensive study on a piperidine derivative, including X-ray crystallography, DFT analysis, and spectroscopic characterization, offering a detailed view of the molecular interactions and properties (Fatma et al., 2017).
Infrared Spectroscopic Study on CO2 Absorption : Robinson, McCluskey, and Attalla (2011) investigated the reaction between CO2 and piperidine derivatives using attenuated total reflectance FTIR spectroscopy. This study highlights the potential application of piperidine derivatives in CO2 capture and absorption studies (Robinson, McCluskey, & Attalla, 2011).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c13-10-4-3-9(12(14)6-10)7-16-5-1-2-11(15)8-16;/h3-4,6,11H,1-2,5,7-8,15H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPFKTNTWXWVDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-60-5 | |
Record name | 3-Piperidinamine, 1-[(2,4-dichlorophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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